

A Spectroscopic Comparison of 5,7-Dichloro-2-methylquinoline and Its Derivatives

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Compound of Interest

Compound Name: **5,7-Dichloro-2-methylquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **5,7-Dichloro-2-methylquinoline** and its hydroxylated derivatives. The development of novel therapeutic agents often involves the synthesis and characterization of heterocyclic compounds, among which quinoline derivatives hold a prominent place due to their broad range of biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships.

This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses. Due to the limited availability of complete experimental datasets for all compounds, this guide incorporates a combination of experimental and theoretical data. All theoretical data is clearly marked and should be considered as predictive.

Spectroscopic Data Summary

The following tables provide a comparative summary of the available spectroscopic data for **5,7-Dichloro-2-methylquinoline** and two of its key derivatives. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
5,7-Dichloro-2-methylquinoline	Theoretical Data - Not Available	Theoretical Data - Not Available
5,7-Dichloro-8-hydroxy-2-methylquinoline	2.65 (s, 3H, CH_3), 7.35 (d, 1H), 7.55 (s, 1H), 8.2 (d, 1H), 9.8 (s, 1H, OH) [Experimental]	Theoretical Data: 23.9 (CH_3), 112.9, 117.8, 123.5, 127.4, 128.9, 133.2, 140.8, 147.1, 157.2[1]
5,7-Dichloro-8-hydroxyquinoline	7.5-7.7 (m, 2H), 8.4 (dd, 1H), 8.8 (dd, 1H), 9.9 (br s, 1H, OH) [Experimental][2]	Theoretical Data: 112.8, 118.2, 123.1, 127.8, 129.1, 133.5, 141.2, 148.5, 152.7[1]

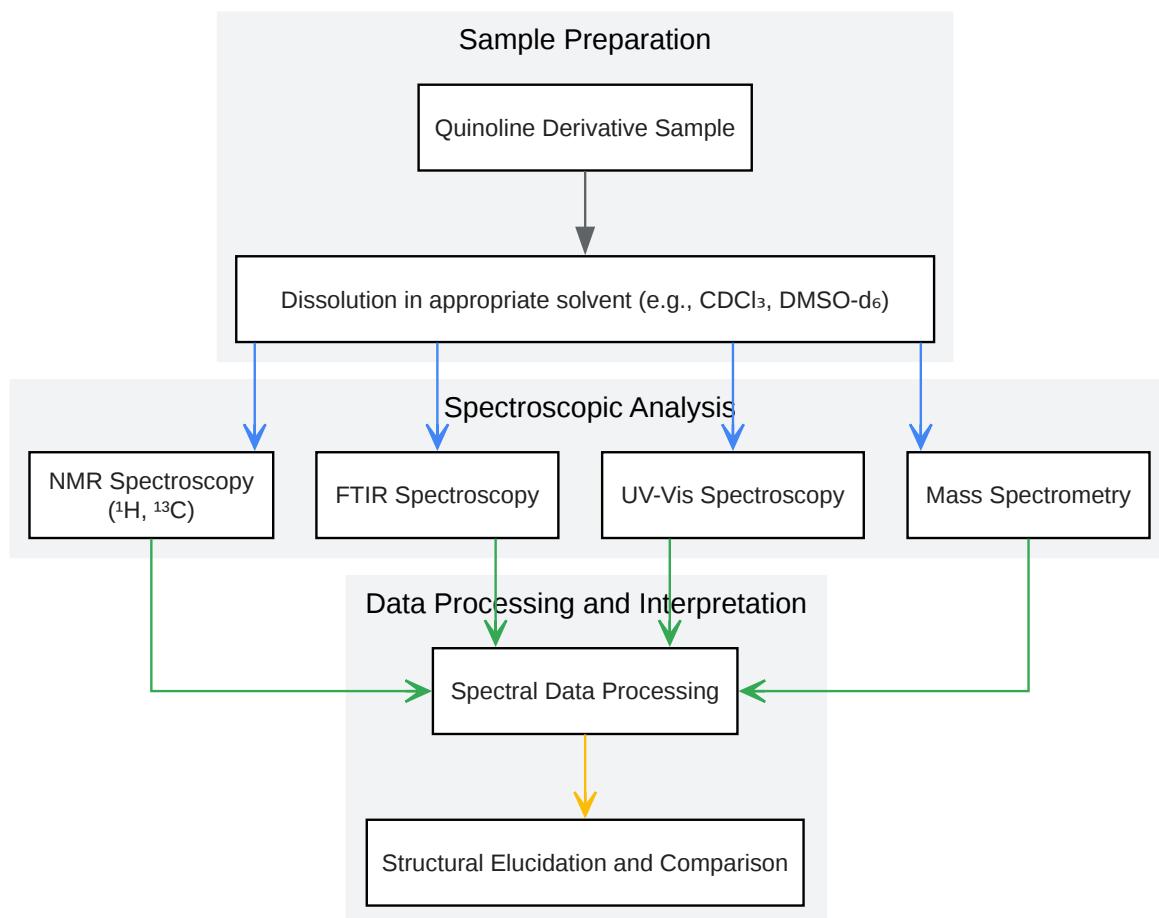
Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound	IR (cm^{-1})	UV-Vis (λ_{max} , nm)	Mass Spectrum (m/z)
5,7-Dichloro-2-methylquinoline	No Experimental Data Available	No Experimental Data Available	Predicted Molecular Ion: 211.01 ($\text{C}_{10}\text{H}_7\text{Cl}_2\text{N}$)
5,7-Dichloro-8-hydroxy-2-methylquinoline	~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~800 (C-Cl) [Experimental][3]	Theoretical Data (in Ethanol): 258, 320[1]	Molecular Ion: 228.00[4]
5,7-Dichloro-8-hydroxyquinoline	~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~800 (C-Cl) [Theoretical]	No Experimental Data Available	Molecular Ion: 213.98[5]

Visualizing Analytical Workflows and Molecular Relationships

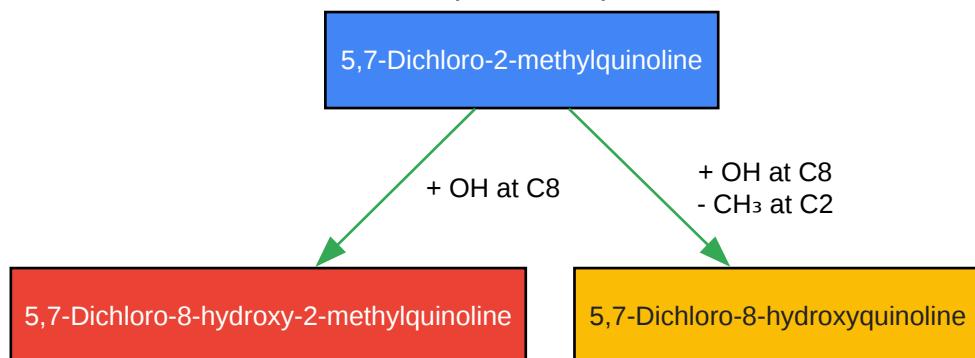
To aid in the understanding of the analytical process and the relationship between the compared molecules, the following diagrams are provided.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic characterization of quinoline derivatives.

Structural Relationships of Compared Quinolines

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Caption: Structural relationship between the parent compound and its derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=N, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the quinoline derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is typically in the range of 10^{-4} to 10^{-6} M.
- Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline correction is performed using the pure solvent.
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.

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